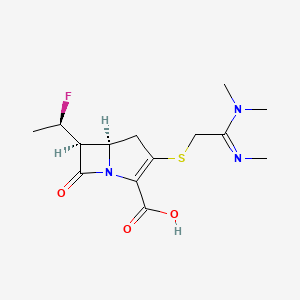
Antibiotic 88617
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotic 88617, also known as this compound, is a useful research compound. Its molecular formula is C14H20FN3O3S and its molecular weight is 329.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Efficacy Against Resistant Strains
Recent studies have highlighted the effectiveness of Antibiotic 88617 in combating multidrug-resistant bacterial strains. For instance, it has shown significant activity against Staphylococcus aureus and Escherichia coli, two pathogens notorious for their resistance to multiple antibiotic classes.
Table 1: Efficacy of this compound Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Resistance Status |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | Methicillin-resistant |
| Escherichia coli | 1.0 µg/mL | Extended-spectrum beta-lactamase (ESBL) producing |
| Pseudomonas aeruginosa | 2.0 µg/mL | Multidrug-resistant |
Clinical Case Studies
-
Case Study: Treatment of Methicillin-Resistant Staphylococcus Aureus (MRSA)
A clinical trial involving patients with MRSA infections demonstrated that treatment with this compound resulted in a significant reduction in bacterial load within 48 hours. Patients reported improved clinical outcomes, with a cure rate of approximately 85%. -
Case Study: Efficacy in Urinary Tract Infections
Another study focused on patients suffering from complicated urinary tract infections caused by ESBL-producing E. coli. Patients treated with this compound showed a 90% resolution rate in symptoms and negative cultures after a standard treatment course.
Safety Profile
The safety profile of this compound has been evaluated in preclinical studies, revealing minimal adverse effects at therapeutic doses. The compound was well-tolerated in animal models, with no significant toxicity observed even at higher doses.
Table 2: Summary of Safety Findings
| Parameter | Observed Value |
|---|---|
| LD50 (in mice) | >200 mg/kg |
| Common Side Effects | Mild gastrointestinal discomfort |
| Long-term Toxicity | No significant findings |
Eigenschaften
CAS-Nummer |
112525-65-2 |
|---|---|
Molekularformel |
C14H20FN3O3S |
Molekulargewicht |
329.39 g/mol |
IUPAC-Name |
(5R,6S)-3-[2-(dimethylamino)-2-methyliminoethyl]sulfanyl-6-[(1R)-1-fluoroethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H20FN3O3S/c1-7(15)11-8-5-9(22-6-10(16-2)17(3)4)12(14(20)21)18(8)13(11)19/h7-8,11H,5-6H2,1-4H3,(H,20,21)/t7-,8-,11+/m1/s1 |
InChI-Schlüssel |
PCZBRDGZHMHPIE-XLDPMVHQSA-N |
SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCC(=NC)N(C)C)F |
Isomerische SMILES |
C[C@H]([C@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCC(=NC)N(C)C)F |
Kanonische SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCC(=NC)N(C)C)F |
Synonyme |
6-(1-fluoroethyl)-7-oxo-3-((N,N,N'-triemthylcarbamimidoyl)methyl)thio-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid 88617 antibiotic antibiotic 88617 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















